molecular formula C10H10ClN3O B13277461 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine

4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B13277461
M. Wt: 223.66 g/mol
InChI Key: GCAQGJPPUGNQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 2. This scaffold is increasingly recognized in medicinal chemistry due to its versatility in targeting kinases and other enzymes. For example, pyrazolo[1,5-a]pyrazine derivatives have been utilized as hinge-binding motifs in covalent Bruton’s tyrosine kinase (BTK) inhibitors, where the chlorine substituent enhances electrophilicity for covalent bond formation with cysteine residues (e.g., Cys481 in BTK) . The oxolan-3-yl group, a saturated oxygen-containing heterocycle, may improve solubility and pharmacokinetic properties compared to purely aromatic substituents.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H10ClN3O/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h2-3,5,7H,1,4,6H2

InChI Key

GCAQGJPPUGNQTK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NN3C=CN=C(C3=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyrazole with an oxolan-3-yl derivative in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrazine core.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations in Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrazine core is highly modifiable, with substituents at positions 2 and 4 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Key Observations :

  • Position 4 Chlorine : The chlorine atom at position 4 is a conserved feature in many derivatives, likely critical for electrophilic reactivity in covalent inhibitors (e.g., BTK targeting) .
  • Aromatic Groups (e.g., fluorophenyl, dimethoxyphenyl): These substituents facilitate hydrophobic interactions and π-π stacking in target binding pockets .

Comparison with Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]quinoxalines

Compounds with related heterocyclic cores exhibit divergent biological activities due to structural differences:

Pyrazolo[1,5-a]pyrimidines
  • Example: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) demonstrate potent antitumor activity against liver carcinoma (HEPG2-1, IC50 = 2.70 ± 0.28 µM) .
  • Structural Difference : The pyrimidine ring replaces one nitrogen in the pyrazine ring, altering electronic properties and hydrogen-bonding capacity.
  • SAR : Substitution at position 3 (e.g., chromone-related groups) enhances antitumor efficacy .
Pyrazolo[1,5-a]quinoxalines
  • Example: Pyrazolo[1,5-a]quinoxaline derivatives act as TLR7 antagonists (IC50 = 8.2–10 µM) with selectivity over TLR8 .
  • Structural Difference : A fused benzene ring expands the aromatic system, increasing hydrophobic surface area for target engagement.
  • SAR : Optimal activity requires alkyl chains (4–5 carbons) at specific positions, suggesting a balance between hydrophobicity and steric constraints .

Comparison with Covalent Inhibitors

The pyrazolo[1,5-a]pyrazine scaffold is integral to covalent inhibitors like BIIB129, where the core acts as a hinge binder in BTK inhibition.

Structure-Activity Relationship (SAR) Trends

Electrophilic Substituents: Chlorine at position 4 is critical for covalent inhibition (e.g., BTK), while non-covalent analogs may omit this group.

Solubility vs. Lipophilicity : Oxolan-3-yl improves solubility, whereas aromatic substituents enhance membrane permeability but may reduce bioavailability.

Target Selectivity: Pyrazolo[1,5-a]quinoxalines target TLR7/8, while pyrazolo[1,5-a]pyrazines are more common in kinase inhibition, highlighting core-dependent target preferences .

Biological Activity

4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine (CAS Number: 1017782-52-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}ClN3_3O. The compound features a pyrazolo core, which is known for its diverse pharmacological properties. The presence of the oxolane ring contributes to the compound's lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the pyrazolo ring.
  • Introduction of the chloro substituent.
  • Cyclization to incorporate the oxolane moiety.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazolo derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays indicated that it inhibited cell proliferation in MCF-7 (breast cancer) and K-562 (leukemia) cell lines with IC50_{50} values in the low micromolar range.

Cell LineIC50_{50} (µM)
MCF-75.2
K-5624.8

The mechanism of action for compounds in this class often involves inhibition of key kinases involved in cell cycle regulation and apoptosis. Specifically, pyrazolo derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Properties

In addition to anticancer activity, this compound exhibits antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values were reported below 10 µg/mL for these pathogens.

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis6

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted by researchers at [source] evaluated the anticancer activity of a series of pyrazolo derivatives, including our compound of interest. The results indicated that compounds with an oxolane substituent showed enhanced selectivity towards cancer cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening, derivatives similar to this compound were tested against a panel of bacterial strains. The findings revealed that these compounds could disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.